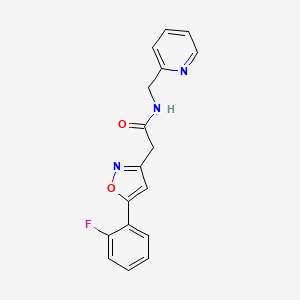

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

2-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic compound featuring an isoxazole core substituted with a 2-fluorophenyl group at the 5-position and an acetamide linker connected to a pyridin-2-ylmethyl moiety.

Propriétés

IUPAC Name |

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c18-15-7-2-1-6-14(15)16-9-13(21-23-16)10-17(22)20-11-12-5-3-4-8-19-12/h1-9H,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTGGFNIACDIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: This step might involve a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.

Attachment of the Pyridinylmethylacetamide Moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridinylmethyl group.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Applications De Recherche Scientifique

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinylmethylacetamide moiety might enhance binding affinity or selectivity.

Comparaison Avec Des Composés Similaires

Isoxazole Derivatives with Fluorinated Aromatic Substituents

Compound A: {5-Chloro-2-[(5-(aryl)isoxazol-3-yl)amino]phenyl}(2-fluorophenyl)methanone (from )

- Structural Similarities : Shares the 2-fluorophenyl-isoxazole motif.

- Key Differences: The acetamide group in the target compound is replaced by a methanone-linked chlorophenylamino group. Activity: Demonstrated antimicrobial properties in , suggesting fluorophenyl-isoxazole derivatives may target microbial enzymes or membranes .

Compound B : (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (from )

- Structural Similarities : Contains an acetamide linker and pyridine substituent.

- Key Differences: Incorporates an indolinone scaffold instead of a simple isoxazole. Pyridin-4-yl vs. pyridin-2-ylmethyl group: Altered hydrogen-bonding capacity and spatial orientation.

Acetamide-Linked Heterocycles

Compound C : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl, from )

- Structural Similarities : Acetamide backbone.

- Key Differences: Oxazolidinyl and dimethylphenyl substituents instead of isoxazole-pyridine. Application: Used as a fungicide, highlighting the role of substituents in determining agrochemical vs. Physicochemical Contrast: The methoxy group in oxadixyl increases hydrophilicity compared to the target compound’s fluorophenyl group .

Compound D : (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (from )

- Structural Similarities : Acetamide linker and isoxazole-derived core.

- Key Differences :

- Benzoisoxazole instead of phenyl-isoxazole: Enhanced aromatic surface area for hydrophobic interactions.

- Complex substituents (chloro, methylsulfonamido) likely improve target specificity but reduce metabolic stability.

- Synthetic Insight : Both compounds use cyclization strategies, but employs advanced intermediates for atropisomer control .

Pyridine-Containing Analogs

Compound E: (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (from )

- Structural Similarities: Pyridine/quinoline heterocycle attached via acetamide.

- Key Differences: Quinoline vs. pyridine: Larger aromatic system may enhance DNA intercalation or kinase inhibition. Activity Data: Values like 5.408 (possibly IC50 in µM) suggest moderate bioactivity, though the target compound’s smaller pyridine group might improve solubility .

Structural and Functional Analysis Table

Key Research Findings and Implications

- Fluorine’s Role: The 2-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

- Pyridine Orientation : The pyridin-2-ylmethyl group’s spatial arrangement could favor interactions with chiral binding pockets in enzymes or receptors, unlike pyridin-4-yl derivatives .

- Synthetic Feasibility : ’s chalcone-based synthesis route suggests scalability for isoxazole derivatives, though introducing the pyridin-2-ylmethyl group may require tailored coupling strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.